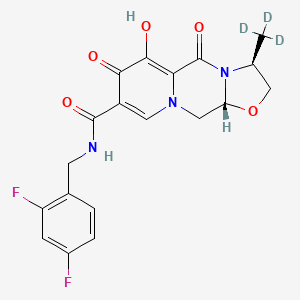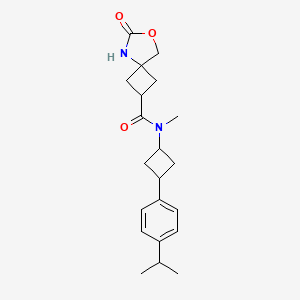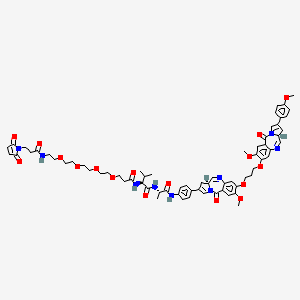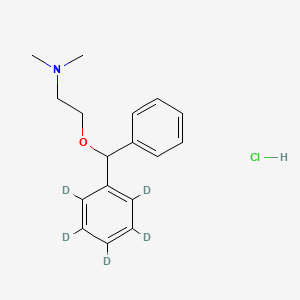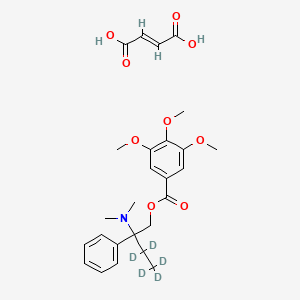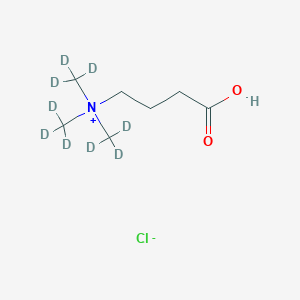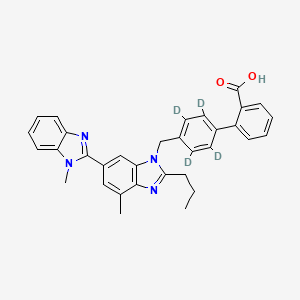
Telmisartan-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telmisartan-d4 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension, heart failure, and diabetic kidney disease. The deuterium atoms in this compound replace four hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This modification is particularly useful in pharmacokinetic studies and drug metabolism research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d4 involves several steps, starting from commercially available precursors. One of the key steps is the copper-catalyzed cyclization of o-haloarylamidines to form the bis-benzimidazole structure . The overall synthetic route includes nitration, reduction, and cyclization reactions, with careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Telmisartan-d4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Telmisartan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Telmisartan.
Biology: Employed in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion of Telmisartan.
Medicine: Investigated for its potential therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the efficacy and safety of Telmisartan.
Mechanism of Action
Telmisartan-d4 exerts its effects by blocking the angiotensin II type-1 receptor, which is involved in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound reduces vasoconstriction, aldosterone secretion, and sympathetic nerve activity, leading to lower blood pressure and improved cardiovascular function. Additionally, this compound may activate peroxisome proliferator-activated receptor gamma, which has anti-inflammatory and metabolic effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension and heart failure.
Valsartan: Similar to Telmisartan, used for hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Uniqueness of Telmisartan-d4
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research, providing insights into the behavior of Telmisartan in the body and its potential therapeutic applications.
Properties
Molecular Formula |
C33H30N4O2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |
InChI Key |
RMMXLENWKUUMAY-GIVHGBEGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



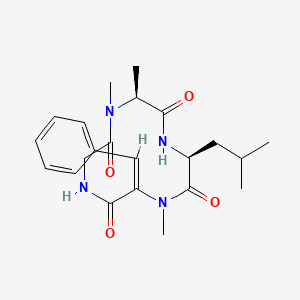

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)
